Cas no 24280-07-7 (Ethanone, 1-(3-chlorophenyl)-, oxime)
Ethanone, 1-(3-chlorophenyl)-, oxime Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-(3-chlorophenyl)-, oxime
- 3'-CHLOROACETOPHENONE OXIME
- m-Chloroacetophenoxime
- AKOS026672073
- 24280-07-7
- (NE)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine
- SCHEMBL3144886
- 3'-Chloroacetophenoneoxime
- ZAA28007
- A924264
- FS-5094
- (E)-1-(3-chlorophenyl)ethan-1-one oxime
-
- MDL: MFCD22056783
- Inchi: 1S/C8H8ClNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3/b10-6+
- InChI Key: REDNYMGXSZQBOU-UXBLZVDNSA-N
- SMILES: ClC1=CC=CC(=C1)/C(/C)=N/O
Computed Properties
- Exact Mass: 169.02954
- Monoisotopic Mass: 169.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 32.6Ų
Experimental Properties
- PSA: 32.59
Ethanone, 1-(3-chlorophenyl)-, oxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 075943-250mg |
3'-Chloroacetophenone oxime |
24280-07-7 | 97% | 250mg |
£41.00 | 2022-03-01 | |
| Fluorochem | 075943-25g |
3'-Chloroacetophenone oxime |
24280-07-7 | 97% | 25g |
£1077.00 | 2022-03-01 | |
| Fluorochem | 075943-1g |
3'-Chloroacetophenone oxime |
24280-07-7 | 97% | 1g |
£86.00 | 2022-03-01 | |
| Fluorochem | 075943-5g |
3'-Chloroacetophenone oxime |
24280-07-7 | 97% | 5g |
£316.00 | 2022-03-01 | |
| A2B Chem LLC | AD21996-250mg |
3'-Chloroacetophenone oxime |
24280-07-7 | 97% | 250mg |
$45.00 | 2024-04-20 | |
| A2B Chem LLC | AD21996-1g |
3'-Chloroacetophenone oxime |
24280-07-7 | 97% | 1g |
$95.00 | 2024-04-20 | |
| A2B Chem LLC | AD21996-5g |
3'-Chloroacetophenone oxime |
24280-07-7 | 97% | 5g |
$410.00 | 2024-04-20 | |
| A2B Chem LLC | AD21996-25g |
3'-Chloroacetophenone oxime |
24280-07-7 | 97% | 25g |
$1195.00 | 2024-04-20 | |
| Crysdot LLC | CD12092560-5g |
3'-Chloroacetophenone oxime |
24280-07-7 | 95+% | 5g |
$386 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1245686-1g |
Ethanone, 1-(3-chlorophenyl)-, oxime |
24280-07-7 | 97% | 1g |
$255 | 2025-02-26 |
Ethanone, 1-(3-chlorophenyl)-, oxime Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Ethanone, 1-(3-chlorophenyl)-, oxime
Ethanone, 1-(3-chlorophenyl)-, Oxime: A Comprehensive Overview
Ethanone, 1-(3-chlorophenyl)-, oxime (CAS No. 24280-07-7) is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a ketone group with an oxime functional group attached to a chlorophenyl ring. The oxime functional group, derived from the hydroxylamine derivative of a ketone, plays a pivotal role in its chemical reactivity and biological activity.
Recent studies have highlighted the potential of Ethanone, 1-(3-chlorophenyl)-, oxime as a key intermediate in the synthesis of bioactive molecules. Its ability to undergo various transformations, such as nucleophilic additions and cyclizations, makes it a valuable building block in medicinal chemistry. Researchers have explored its application in the development of novel drugs targeting various therapeutic areas, including cancer and neurodegenerative diseases.
The chlorophenyl moiety in this compound contributes to its lipophilicity and stability, which are critical properties for drug candidates. Moreover, the presence of the oxime group allows for selective interactions with biological targets, such as enzymes and receptors. Recent advancements in computational chemistry have enabled scientists to predict the binding affinities of this compound with high accuracy, facilitating its optimization for specific biological activities.
In terms of synthesis, Ethanone, 1-(3-chlorophenyl)-, oxime can be prepared through several methods. One common approach involves the reaction of 1-(3-chlorophenyl)ethanone with hydroxylamine hydrochloride under controlled conditions. This method ensures high yields and purity, making it suitable for large-scale production. The compound's stability under various storage conditions has also been thoroughly investigated, ensuring its reliability for long-term use in research and industrial applications.
From an environmental perspective, the ecological impact of Ethanone, 1-(3-chlorophenyl)-, oxime has been a topic of interest. Studies have shown that it exhibits moderate biodegradability under aerobic conditions, which is a positive indicator for its safe disposal. However, further research is needed to fully understand its behavior in different environmental compartments and its potential risks to aquatic life.
Looking ahead, the demand for Ethanone, 1-(3-chlorophenyl)-, oxime is expected to grow due to its versatility in chemical synthesis and increasing applications in drug discovery. Its integration into green chemistry practices could further enhance its sustainability profile. As research continues to uncover new insights into its properties and applications, this compound is poised to play an even more significant role in advancing modern chemistry and medicine.
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